4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline
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Overview
Description
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is an organic compound known for its strong electron-withdrawing properties. It is a white solid used primarily in organic synthesis to introduce the triflyl group (SO₂CF₃) into molecules. This compound is similar in behavior to triflic anhydride but is milder in its reactivity .
Scientific Research Applications
Mechanism of Action
Target of Action
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline, also known as N-(4-Chlorophenyl) bis-trifluoromethane sulfonimide, is primarily used to install the triflyl group (SO2CF3) in organic compounds . It acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .
Mode of Action
The compound interacts with its targets by acting as a triflating reagent . It is used to convert phenols, amines, and enols into their corresponding triflates . Its behavior is akin to that of triflic anhydride, but milder .
Biochemical Pathways
The compound is involved in the synthesis of amphoteric alpha-boryl aldehydes, enantioselective synthesis of core ring skeleton of leucosceptroids A-D, and stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . It is also used in the stereoselective sulfoxidation .
Result of Action
The primary result of the action of this compound is the formation of triflates from phenols, amines, and enols . Triflates are important intermediates in organic synthesis, serving as precursors to various other functional groups.
Action Environment
The compound is sensitive to moisture and should be stored in a dark place, sealed, and in a dry environment . The reaction conditions, such as temperature and solvent, can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Bis(trifluoromethanesulfonyl)aniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used to install the triflyl group (SO2CF3), a behavior akin to that of triflic anhydride, but milder . The triflyl group is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 .
Molecular Mechanism
It is known that the compound is used to install the triflyl group (SO2CF3)
Preparation Methods
The synthesis of 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline typically involves the reaction of 4-chloroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure high purity .
Chemical Reactions Analysis
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing triflyl groups, making the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile used in the reaction.
Comparison with Similar Compounds
4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is unique due to its combination of a chloro group and two triflyl groups attached to the aniline ring. Similar compounds include:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains two triflyl groups but lacks the chloro substituent, making it slightly less reactive in certain substitution reactions.
Triflic Anhydride: While it shares the triflyl group, triflic anhydride is more reactive and less selective compared to this compound.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVDFSLIEDFCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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